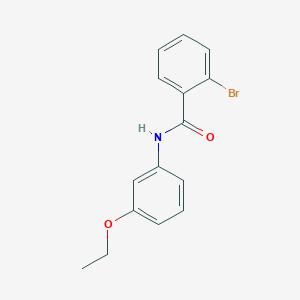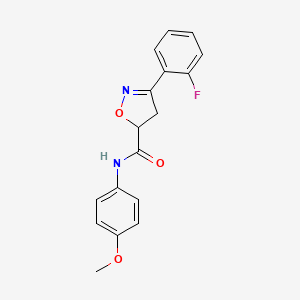![molecular formula C23H17N3O7S B4577671 5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4577671.png)
5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions that carefully introduce various functional groups to the core structure. For instance, compounds with the dihydro-2-thioxo-4,6(1H,5H)-pyrimidinedione backbone can be synthesized through condensation reactions involving different diazotised bases and sulphonamide bases, exhibiting considerable activity against micro-organisms (Nigam, Saharia, & Sharma, 1981). These synthetic pathways underscore the versatility of pyrimidinedione derivatives in creating compounds with varied biological activities.
Molecular Structure Analysis
The molecular structure of similar pyrimidinedione derivatives has been characterized by various spectroscopic techniques, including X-ray crystallography. For example, the structure of 6-(2,5-Dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione was determined, revealing a flattened boat conformation of the pyrimidine-2(1H)-thione rings and specific dihedral angles between the methoxyphenyl and dichlorothiophene rings (Al‐Refai, Geyer, Marsch, & Ali, 2014). Such detailed structural analysis is crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions and Properties
Pyrimidinedione derivatives engage in a variety of chemical reactions, depending on the substituents attached to the core structure. For example, reactions with nucleophiles and active methylene compounds can lead to the formation of substituted products and pyrazole derivatives (Hassaneen, Shawali, Elwan, & Ibrahim, 1991). These reactions expand the range of potential applications for pyrimidinedione derivatives by modifying their chemical properties.
Aplicaciones Científicas De Investigación
Greenish Metal-lustrous Organic Crystals
Research on compounds involving similar furan and pyrrole frameworks has led to the development of organic crystals with greenish metallic luster. These crystals exhibit unique optical properties, with absorption bands corresponding to metallic reflection in the visible to near-infrared range, suggesting potential applications in materials science for optical devices or sensors (Ogura et al., 2006).
Synthesis and Biological Activity
Compounds structurally related to the given chemical have been synthesized and evaluated for biological activity. For instance, derivatives of dihydro-2-thioxo-4,6-pyrimidinediones have shown considerable activity against various microorganisms, indicating their potential in the development of new antimicrobial agents (Nigam et al., 1981).
Heteroaromaticity Studies
Studies on heteroaromatic compounds, including nitrofuran ring-containing acetylenes, have explored their reactions to produce a range of heterocyclic derivatives. These reactions have implications for the synthesis of novel organic compounds with potential applications in medicinal chemistry and drug design (Sasaki et al., 1971).
Pyrimidine and Fused Pyrimidine Derivatives
Research into the synthesis of pyrimidine and fused pyrimidine derivatives has yielded compounds with various biological activities. This highlights the role of pyrimidine derivatives in pharmaceutical research, particularly in the search for new therapeutic agents (Ahmed et al., 2003).
Propiedades
IUPAC Name |
(5E)-5-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O7S/c1-31-15-6-3-13(4-7-15)25-22(28)18(21(27)24-23(25)34)12-16-8-10-19(33-16)17-9-5-14(26(29)30)11-20(17)32-2/h3-12H,1-2H3,(H,24,27,34)/b18-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBFUYMAWMRKIW-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])OC)/C(=O)NC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2,4-dichlorophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4577596.png)
![4-(2-furylmethyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4577597.png)
![2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4577598.png)
![3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4577607.png)
![2-methyl-1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4577610.png)
![isopropyl 5-(aminocarbonyl)-2-({[4-(4-chlorophenyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4577618.png)
![methyl 4-(4-methoxyphenyl)-5-methyl-2-({[(4-methylphenyl)amino]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4577627.png)
![3-({[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4577632.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4577649.png)
![3-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4577663.png)
![N-(3-chlorophenyl)-N'-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethyl}urea](/img/structure/B4577666.png)
![1,1-bis[4-(dimethylamino)phenyl]-1-pentanol](/img/structure/B4577679.png)
